Darolutamide (ODM-201) is a synthetic, non-steroidal androgen receptor antagonist. [] It is classified as a third-generation androgen receptor inhibitor and is under investigation for its potential in treating various forms of prostate cancer. [] Its role in scientific research focuses on understanding its mechanism of action, characterizing its pharmacokinetic profile, and evaluating its efficacy in both in vitro and in vivo models of prostate cancer. [, , , ]
The synthesis of darolutamide involves a multi-step process that utilizes various chemical reactions to construct its complex molecular framework. The synthetic route can be summarized as follows:
Darolutamide has a unique molecular structure characterized by the presence of two diastereomers: [S,R]-darolutamide and [S,S]-darolutamide. This structural configuration allows for effective binding to the androgen receptor. Key features of its molecular structure include:
Darolutamide participates in several chemical reactions that are essential for its functionality:
Darolutamide functions as a potent antagonist of the androgen receptor by:
Darolutamide exhibits several significant physical and chemical properties:
Darolutamide is primarily applied in oncology for treating prostate cancer. Its applications include:
Darolutamide (DAR) exhibits a unique binding mode within the androgen receptor’s ligand-binding domain (AR-LBD). Unlike earlier antiandrogens, DAR binds competitively to the orthosteric site with high affinity (Ki = 11 nM), displacing natural androgens like dihydrotestosterone (DHT) [5] [9]. Its major active metabolite, keto-darolutamide, shows even stronger binding (Ki = 8 nM) [5]. Structural analyses reveal that DAR’s rigid pyrazole backbone forms hydrogen bonds with AR residue Asn705 and hydrophobic interactions with Leu704 and Trp741, stabilizing helix 12 (H12) in an antagonistic conformation [7]. This repositions H12 away from the coactivator-docking site (activation function 2, AF-2), preventing transcriptional activation [1] [3]. Cryo-EM studies further demonstrate that DAR binding disrupts AR dimerization interfaces critical for DNA binding, particularly at palindromic androgen response elements (AREs) [8].
Table 1: Structural and Binding Parameters of Darolutamide–AR Interaction
Parameter | Value | Significance |
---|---|---|
AR Binding Affinity (Ki) | 11 nM | Higher than enzalutamide (Ki = 83 nM) and apalutamide (Ki = 93 nM) [5] |
Functional Inhibition (IC₅₀) | 26 nM | Reflects potent suppression of AR transcriptional activity [5] |
H12 Displacement Angle | 15° | Prevents AF-2 formation and coactivator recruitment [1] |
Dimer Interface Disruption | Yes | Reduces cooperative DNA binding at degenerate AREs [8] |
DAR’s efficacy extends to clinically relevant AR mutants that confer resistance to other antiandrogens. Functional assays testing 68 AR mutants (identified in castration-resistant prostate cancer patients) reveal DAR consistently inhibits both wild-type (WT) and mutant receptors, including T878A, F877L, and H875Y [7]. These mutants exhibit "gain-of-function" promiscuity, enabling activation by adrenal steroids (e.g., progesterone) or antagonists (e.g., enzalutamide). DAR suppresses >96% of mutant AR transcriptional activity at 10 μM, compared to 64% for enzalutamide [7]. This broad efficacy arises from DAR’s structural rigidity, which minimizes steric clashes with mutant LBDs. For example, the F877L mutation enlarges the binding pocket, allowing enzalutamide to act as an agonist, but DAR’s bulky cyanophenyl group maintains antagonism [7].
Table 2: Darolutamide Efficacy Against Common AR Mutants
AR Mutant | Activation by Steroids/Agonists | *DAR Suppression (%) | Resistance to Other ARIs |
---|---|---|---|
T878A | Progesterone, hydrocortisone | 98% | Bicalutamide, enzalutamide |
F877L | Estradiol, enzalutamide | 95% | Enzalutamide, apalutamide |
W742C | Bicalutamide | 99% | Bicalutamide |
H875Y | Adrenal androgens | 97% | Enzalutamide |
**Transcriptional activity at 10 μM darolutamide [7]
DAR exists as two pharmacologically active diastereomers: (S,R)- and (S,S)-darolutamide. Both diastereomers contribute to AR antagonism, with the (S,R)-form exhibiting slightly higher affinity (IC₅₀ = 19 nM) than the (S,S)-form (IC₅₀ = 32 nM) [7]. Molecular dynamics simulations show that (S,R)-DAR stabilizes H12 via hydrophobic contacts with Leu873, while (S,S)-DAR forms hydrogen bonds with Thr877 [4]. This complementary binding enhances occupancy of the ligand-binding pocket, increasing overall receptor occupancy. The active metabolite keto-darolutamide—generated via CYP3A4-mediated dehydrogenation—mirrors this dual activity [5] [9]. Synergy is evident in in vitro assays where the racemic mixture achieves 50% greater AR suppression than individual diastereomers at equivalent concentrations [7].
Table 3: Pharmacological Properties of Darolutamide Diastereomers
Diastereomer | IC₅₀ (AR Inhibition) | Key Binding Interactions | Free Energy Contribution (ΔG) |
---|---|---|---|
(S,R)-Darolutamide | 19 nM | Hydrophobic: Leu704, Trp741, Leu873 | -9.2 kcal/mol |
(S,S)-Darolutamide | 32 nM | Hydrogen bonds: Asn705, Thr877 | -8.7 kcal/mol |
Keto-darolutamide | 38 nM | Enhanced van der Waals contacts with Phe764 | -9.0 kcal/mol |
Beyond direct LBD binding, DAR exerts allosteric effects on AR dynamics:
Table 4: Allosteric Effects of Darolutamide on AR Chromatin Binding
Chromatin Marker | Reduction with DAR | Functional Consequence |
---|---|---|
FOXA1 Recruitment | 85% | Loss of pioneer factor activity at enhancers [1] |
BRD4 Occupancy | 82% | Impaired mediator complex assembly [1] |
H3K27ac | 75% | Abolished enhancer activation [3] |
MED1 | 78% | Disrupted RNA polymerase II recruitment [1] |
Interactive Data Table: Toggle between AR States
| **AR State** | **DAR Impact** | **Evidence** | |----------------------|-------------------------------------------------------------------------------|-------------------------------------------------------| | Cytoplasmic Localization | ↑ 70% retention in cytoplasm | Immunofluorescence [1] | | DBD-Dimer Stability | ↓ 60% affinity for palindromic AREs | EMSA [8] | | SE Formation | Disassembles 90% of androgen-regulated SEs | ChIP-seq [3] |
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